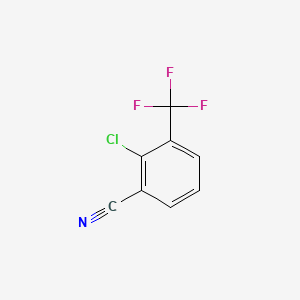

2-Chloro-3-(trifluoromethyl)benzonitrile

Description

Significance of Aryl Nitriles in Organic Synthesis and Pharmaceutical Science

Aryl nitriles, which include benzonitriles, are pivotal intermediates in organic synthesis. The nitrile group is a valuable functional group because it can be readily converted into other functionalities such as amines, amides, carboxylic acids, and tetrazoles, which are prevalent in biologically active molecules. This versatility makes aryl nitriles indispensable in the creation of a wide array of organic compounds.

In pharmaceutical science, the nitrile group is found in numerous approved drugs and is a key component in many more under development. Its inclusion in a drug molecule can enhance binding affinity to biological targets, improve metabolic stability, and favorably modulate pharmacokinetic profiles. More than 30 pharmaceuticals containing a nitrile group are prescribed for a variety of medical conditions, with over 20 more in clinical development.

Role of Halogenation and Trifluoromethylation in Modifying Aromatic Systems for Enhanced Reactivity and Selectivity

The introduction of halogen atoms and trifluoromethyl (-CF3) groups to aromatic systems is a widely employed strategy in medicinal chemistry to fine-tune the properties of a molecule. Halogenation can alter the electronic nature of the aromatic ring, influencing its reactivity and providing sites for further chemical modification.

The trifluoromethyl group, in particular, offers a unique combination of properties. It is highly electronegative and lipophilic, which can enhance a drug's ability to cross cell membranes. The C-F bond is exceptionally strong, which often increases the metabolic stability of a compound, leading to a longer duration of action in the body. The trifluoromethyl group can also act as a bioisostere for other chemical groups, like a methyl or chloro group, allowing chemists to modify a molecule's size, shape, and electronic properties to optimize its biological activity. lookchem.com

Contextualizing 2-Chloro-3-(trifluoromethyl)benzonitrile within Contemporary Fluorine Chemistry

Contemporary fluorine chemistry is a rapidly expanding field, driven by the significant impact that fluorine-containing groups can have on the properties of organic molecules. This compound, with its chloro and trifluoromethyl substituents, is a prime example of a molecule designed for use in this advanced area of research.

This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials. For instance, the related isomer, 2-chloro-5-(trifluoromethyl)benzonitrile, is a known precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a promising class of new antituberculosis agents. nih.gov While direct, publicly documented applications of this compound in the synthesis of specific, named drugs are not extensively detailed in readily available literature, its structural motifs are highly sought after in drug discovery programs.

The strategic placement of the chloro and trifluoromethyl groups on the benzonitrile (B105546) ring provides chemists with a platform for creating diverse and complex molecules with potential applications in treating a range of diseases. The electron-withdrawing nature of these substituents activates the aromatic ring for certain types of chemical reactions, making it a versatile building block for further chemical elaboration.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 62584-32-1 |

| Molecular Formula | C8H3ClF3N |

| Molecular Weight | 205.56 g/mol |

| Melting Point | 38-41 °C |

| Boiling Point | 243 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANPUEIPQFDYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394107 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62584-32-1 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Trifluoromethyl Benzonitrile

Established Synthetic Pathways

The established routes for the synthesis of 2-chloro-3-(trifluoromethyl)benzonitrile are characterized by their multi-step nature, often beginning with simpler, commercially available starting materials. The choice of a particular pathway can depend on factors such as the availability of precursors, desired yield, and scalability of the process.

Sandmeyer Reaction Applications for Nitrile Introduction

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aryl amine to an aryl halide or pseudohalide, such as a nitrile, via the formation of a diazonium salt intermediate. wikipedia.org This reaction is particularly useful for introducing a cyano group onto an aromatic ring in positions that may be difficult to access through other methods.

A direct synthetic route to this compound involves the diazotization of 2-chloro-3-(trifluoromethyl)aniline (B1586914), followed by a Sandmeyer cyanation. In this process, the aniline (B41778) derivative is first treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form the corresponding diazonium salt. This intermediate is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group.

Reaction Scheme: 2-chloro-3-(trifluoromethyl)aniline → 2-chloro-3-(trifluoromethyl)benzenediazonium chloride → this compound

| Reagent/Condition | Function | Typical Parameters |

| Sodium Nitrite (NaNO₂) | Diazotizing agent | 1.0 - 1.2 equivalents |

| Hydrochloric Acid (HCl) | Acidic medium for diazotization | 2.0 - 3.0 equivalents |

| Copper(I) Cyanide (CuCN) | Cyanating agent | 1.0 - 1.5 equivalents |

| Temperature | Diazotization / Cyanation | 0 - 5 °C / Room Temperature to 50 °C |

| Solvent | Aqueous | Water |

Nitration and Reduction Strategies Leading to Benzonitrile (B105546) Formation

An alternative approach to synthesizing the target benzonitrile involves the initial nitration of a suitable precursor, followed by reduction of the nitro group to an amine, which can then be converted to the nitrile via the Sandmeyer reaction as described above.

This synthetic strategy would commence with the nitration of 2-chloro-3-(trifluoromethyl)benzene. The nitration of a related compound, 2-chloro-5-(trifluoromethyl)benzonitrile, is readily achieved using a nitrating acid mixture, suggesting a similar approach would be effective for the 3-trifluoromethyl isomer. nih.gov The resulting nitro compound, 2-chloro-1-nitro-3-(trifluoromethyl)benzene (B1364133), can then be reduced to the corresponding aniline, 2-chloro-3-(trifluoromethyl)aniline. ontosight.ai Common reducing agents for this transformation include metals such as iron, tin, or zinc in acidic media, or catalytic hydrogenation. Once the aniline is obtained, the Sandmeyer reaction can be employed to introduce the nitrile group.

Reaction Sequence: 2-chloro-3-(trifluoromethyl)benzene → 2-chloro-1-nitro-3-(trifluoromethyl)benzene → 2-chloro-3-(trifluoromethyl)aniline → this compound

| Step | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | 2-chloro-1-nitro-3-(trifluoromethyl)benzene |

| Reduction | Fe/HCl or H₂, Pd/C | 2-chloro-3-(trifluoromethyl)aniline |

| Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCN | This compound |

Cyanation of Halogenated Benzenes

The direct displacement of a halogen atom on an aromatic ring with a cyanide group is another important method for the synthesis of benzonitriles. This is often achieved through copper-mediated reactions.

The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl halides using copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine (B92270). organic-chemistry.org This reaction is particularly effective for aryl bromides and iodides. A plausible route to this compound would involve the cyanation of a suitable dihalogenated precursor, such as 1-bromo-2-chloro-3-(trifluoromethyl)benzene. The bromine atom is generally more reactive than the chlorine atom in such nucleophilic aromatic substitution reactions.

Reaction Scheme: 1-bromo-2-chloro-3-(trifluoromethyl)benzene + CuCN → this compound + CuBr

Specific experimental data for this exact transformation is limited, but the general conditions are well-documented for a range of aryl halides.

| Parameter | Typical Value |

| Cyanating Agent | Copper(I) Cyanide (CuCN) |

| Substrate | Aryl Bromide or Iodide |

| Solvent | DMF, Pyridine, NMP |

| Temperature | 150 - 200 °C |

| Reaction Time | Several hours |

Phase Transfer Catalysis in Nitrile Synthesis

Phase Transfer Catalysis (PTC) represents an effective methodology for synthesizing nitriles from corresponding halides. This technique is particularly valuable for reactions involving reactants that are immiscible, such as an organic substrate and an aqueous solution of a cyanide salt. In the context of nitrile synthesis, PTC facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase to the organic phase, where it can react with the aryl halide.

The process typically involves a quaternary ammonium (B1175870) or phosphonium (B103445) salt as the phase-transfer catalyst. The lipophilic cation of the catalyst pairs with the cyanide anion, forming a lipophilic ion pair that can easily traverse the phase boundary into the organic solvent containing the aryl halide. Once in the organic phase, the cyanide anion performs a nucleophilic substitution, yielding the desired benzonitrile and regenerating the catalyst's cation, which can then return to the aqueous phase to repeat the cycle. The key advantages of PTC include the use of inexpensive cyanide sources like sodium cyanide, milder reaction conditions, and the avoidance of anhydrous or polar aprotic solvents, contributing to a more cost-effective and environmentally friendly process.

Novel and Green Synthesis Approaches

Recent advancements in chemical synthesis have prioritized the development of efficient, cost-effective, and environmentally benign methods. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly coupling with the molecules of the reaction mixture, microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times—from hours to mere minutes. This technique can enhance reaction rates and improve product yields while minimizing the formation of byproducts. For the synthesis of this compound, a microwave-assisted approach could significantly shorten the duration of traditional heating methods, offering a more energy-efficient and high-throughput alternative.

Enzymatic Synthesis for Reduced Environmental Impact

Biocatalysis, through the use of enzymes, offers a highly selective and environmentally friendly route for chemical synthesis. Enzymes operate under mild conditions of temperature and pH in aqueous environments, eliminating the need for harsh reagents and organic solvents. While specific enzymatic pathways for the direct synthesis of this compound are still an area of active research, the principles of enzymatic synthesis, such as the use of nitrile hydratases or similar enzymes, could potentially be applied. This approach promises high chemo-, regio-, and enantioselectivity, leading to purer products and a significant reduction in environmental impact.

Palladium-Catalyzed Cross-Coupling Reactions for C-CN Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides, such as 2-chloro-3-(trifluoromethyl)benzene, is a prominent application of this technology. These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide. Subsequent transmetalation with a cyanide source, followed by reductive elimination, yields the aryl nitrile and regenerates the catalyst.

Various cyanide sources can be used, including traditionally toxic salts like KCN or Zn(CN)₂, as well as less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgresearchgate.net The choice of ligand, often a phosphine-based compound, is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Mild and practical methods have been developed that allow these reactions to proceed at low temperatures and even in aqueous media, enhancing their applicability and safety profile. acs.org Ligand-free systems using a palladium acetate (B1210297) precursor have also proven effective under specific conditions. organic-chemistry.orgresearchgate.net

Table 1: Illustrative Conditions for Palladium-Catalyzed Cyanation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Pd₂ (dba)₃ / dppf | Pd/C |

| Cyanide Source | K₄[Fe(CN)₆] | Zn(CN)₂ | Zn(CN)₂ |

| Solvent | DMAC | NMP | DMAC |

| Base/Additive | N/A (Ligand-free) | Additive: Zn powder | Additive: Zn(CHO₂)₂·H₂O |

| Temperature | 120 °C | 120 °C | 100-120 °C |

| Yield Range | Good to Excellent | Good to Excellent | 77-96% |

Mechanochemical Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., ball-milling) to induce chemical reactions, is a rapidly growing field in green chemistry. rsc.orgrsc.org These reactions are often performed in the absence of a solvent or with minimal amounts, significantly reducing waste. The high energy input from milling can overcome activation barriers and promote reactions between solid-state reactants. For the synthesis of benzonitriles, a mechanochemical approach could involve milling the corresponding aryl halide with a solid cyanide source and a catalyst. This solvent-free method offers advantages such as high efficiency, simple product isolation, and a reduced environmental footprint, making it an attractive alternative to traditional solution-phase synthesis. rsc.org

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring economic viability and safety. Several key parameters must be systematically investigated.

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the ligand is paramount. Different ligands (e.g., phosphines, carbenes) can dramatically influence catalyst activity, stability, and selectivity. For some protocols, ligand-free conditions have been shown to be highly effective. organic-chemistry.org

Solvent and Base: The solvent plays a critical role in dissolving reactants and influencing reaction kinetics. Aprotic polar solvents like DMAC or NMP are common. The choice and concentration of a base, if required, can also significantly affect the reaction outcome.

Cyanide Source: The nature of the cyanide source impacts reactivity and safety. While traditional sources like Zn(CN)₂ are effective, less toxic alternatives such as K₄[Fe(CN)₆] are increasingly preferred for their lower environmental and health risks. organic-chemistry.orgresearchgate.net

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of impurities. Optimization involves finding the lowest possible temperature and shortest time that afford a high yield of the desired product.

Reactant Stoichiometry: The molar ratios of the aryl halide, cyanide source, and catalyst must be carefully balanced. While a stoichiometric amount of the cyanide source is typical, catalyst loading is usually kept to a minimum (e.g., 0.1-5 mol%) to reduce costs.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently screen these parameters and identify the optimal conditions for the synthesis of this compound.

Table 2: Factors for Reaction Optimization

| Factor | Variable | Potential Impact |

|---|---|---|

| Catalyst System | Type of Pd precursor, Ligand | Activity, Stability, Selectivity |

| Reagents | Cyanide Source, Base | Reactivity, Safety, Cost |

| Solvent | Polarity, aprotic/protic | Solubility, Reaction Rate |

| Temperature | Reaction Temperature | Rate, Byproduct Formation |

| Time | Duration of Reaction | Conversion, Throughput |

| Concentration | Molar ratios of reactants | Yield, Catalyst Turnover |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of benzonitrile derivatives, profoundly influencing reaction rates, yields, and even the type of product formed. For related syntheses, aprotic, polar organic solvents are frequently preferred due to their ability to dissolve reactants and facilitate the desired chemical transformations. epo.org Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) are commonly employed. epo.orggoogleapis.com

The presence of water can be detrimental, often leading to a reduction in yield. epo.org Therefore, reaction mixtures are preferably kept substantially devoid of water, with concentrations ideally below 1 wt.%. epo.org Techniques like azeotropic distillation are sometimes used to remove water from the reactants and solvents before the reaction commences. epo.org

Solvent choice can also dictate the reaction pathway, leading to different products under otherwise identical conditions. In a notable example of solvent-controlled synthesis, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 yielded bis(trifluoromethyl)pyrazolines when conducted in N,N-dimethylacetamide (DMAc), whereas changing the solvent to 1,2-dichloroethane (B1671644) (DCE) resulted in the formation of bis(trifluoromethyl)cyclopropanes. rsc.org Similarly, the base-mediated reaction of α-(trifluoromethyl)styrenes with nitrogen nucleophiles can be steered towards hydroamination or defluorination depending on the solvent and base combination. nih.gov

Table 1: Impact of Solvent Selection on Synthesis Outcomes

| Solvent | Compound Class Synthesized | Key Observation | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | 4-chloro-2-trifluoromethylbenzonitrile | Effective solvent for cyanation reactions using cuprous cyanide. | google.com |

| Sulfolane | Fluoroaromatic compounds | Preferred for commercial applications due to high boiling point and stability. | epo.org |

| N,N-dimethylacetamide (DMAc) | Bis(trifluoromethyl)pyrazolines | Selectively promotes [3+2] cycloaddition reaction pathway. | rsc.org |

| 1,2-dichloroethane (DCE) | Bis(trifluoromethyl)cyclopropanes | Selectively promotes [2+1] cycloaddition over [3+2] pathway. | rsc.org |

Catalyst Selection and Loading for Enhanced Conversions

Catalysts are fundamental to achieving high conversion rates and selectivity in the synthesis of this compound and related compounds. The primary synthetic routes often involve cyanation of a corresponding aryl halide, a reaction frequently mediated by a transition metal catalyst, typically based on copper or palladium. googleapis.comgoogle.com

Cuprous cyanide (CuCN) is a widely used reagent and catalyst for introducing the nitrile group onto an aromatic ring. google.com To improve solubility and reactivity, these reactions are often performed in the presence of a phase-transfer catalyst, such as cetyl trimethylammonium bromide, particularly in liquid-liquid systems. google.com

Palladium catalysts, such as palladium on carbon (Pd/C) and palladium chloride (PdCl2), are also effective. googleapis.comgoogle.com In hydrogenation reactions for related syntheses, a 5% palladium on carbon catalyst has been successfully used. google.com The selection of the catalyst is crucial, as an incorrect choice can lead to undesired side reactions. For instance, in one catalytic hydrogenation attempt, a 5% Pd/C catalyst led to a dechlorination by-product instead of the target compound. google.com

Catalyst loading is a key variable that must be optimized. The molar ratio of the catalyst to the starting material is generally kept low to minimize costs while maximizing efficiency. For certain processes, this ratio can range from 0.001:1 to 0.5:1, with a more preferred range being 0.01:1 to 0.1:1. googleapis.com

Table 2: Catalysts Used in Benzonitrile Synthesis

| Catalyst | Catalyst Type | Typical Application | Molar Ratio (Catalyst:Substrate) | Reference |

|---|---|---|---|---|

| Cuprous Cyanide (CuCN) | Copper Catalyst | Cyanation of aryl halides | 0.11:0.1 (Example) | google.com |

| Palladium on Carbon (Pd/C) | Palladium Catalyst | Hydrogenation / Dechlorination | Not specified | google.com |

| Platinum on Carbon (Pt/C) | Platinum Catalyst | Hydrogenation | Not specified | google.com |

| Cetyl trimethylammonium bromide | Phase-Transfer Catalyst | Enhances reactivity in multiphase systems | Not specified | google.com |

Temperature and Pressure Control in Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates stringent control over temperature and pressure to ensure safety, efficiency, and consistency. The synthesis of benzonitrile derivatives can involve highly exothermic reactions, where a loss of thermal control can lead to a dangerous runaway scenario. polimi.it

Laboratory-scale syntheses are often conducted at temperatures ranging from room temperature (25°C) up to 160°C. google.comgoogle.com For instance, a hydrogenation reaction might be performed at 25°C under a pressure of 1.5 atm, while a cyanation reaction could require heating to reflux at 154-160°C. google.comgoogle.com

On an industrial scale, the potential for thermal runaway is a major concern. An Accelerating Rate Calorimetry (ARC) test on a related nitration reaction mass identified a strong exothermic decomposition starting at 141°C. polimi.it This decomposition led to a significant increase in pressure due to the production of permanent gases, highlighting the risk of reactor pressurization and potential rupture. polimi.it Therefore, industrial reactors must be equipped with robust cooling systems and pressure relief mechanisms to manage the heat generated during the reaction and prevent a thermal explosion. polimi.it

Table 3: Thermal Hazard Data for a Related Industrial Process

| Parameter | Value | Unit | Significance | Reference |

|---|---|---|---|---|

| Decomposition Onset Temperature | 141 | °C | Temperature at which a strong exothermic effect begins. | polimi.it |

| Initial Pressure | 1.64 | bar | Starting pressure in the ARC test. | polimi.it |

| Final Pressure | 46.87 | bar | Maximum pressure reached due to gas formation from decomposition. | polimi.it |

| Adiabatic Temperature Rise | 325 | K | The theoretical temperature increase of the reactants in the absence of heat loss. | polimi.it |

Techniques for Maximizing Product Purity

Achieving high purity of the final this compound product is essential for its use in subsequent applications. A multi-step approach involving both in-process controls and downstream purification is typically employed.

Initial purity is influenced by the quality of the starting materials and the selectivity of the reaction. Using solvents and reagents with low water content is a crucial first step, as moisture can promote side reactions. epo.org

Following the reaction, the crude product must be separated from the catalyst, unreacted starting materials, solvents, and by-products. Common purification techniques include:

Filtration: This is used to remove solid catalysts, such as palladium on carbon, or any precipitated solids from the reaction mixture. google.com

Solvent Removal: The reaction solvent is typically removed by concentration under reduced pressure, often using a rotary evaporator in a laboratory setting. google.comresearchgate.net

Distillation: For liquid products, distillation (often under vacuum) is an effective method for separating the desired compound from substances with different boiling points, yielding a high-purity product. google.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent, such as n-hexane, can be used to obtain a crystalline product with high purity. google.com

Chromatography: Column chromatography on silica (B1680970) gel is another powerful technique for separating the target compound from impurities, particularly in laboratory-scale preparations. nih.gov

In one synthetic procedure, a crude product was obtained with 93.9% purity after distillation, which was deemed sufficient for use in the next reaction step without further purification. google.com In other cases, multiple steps like filtration, washing, and drying are combined to achieve purities upwards of 96-98%. google.comgoogle.com

Table of Compounds

| Compound Name |

|---|

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |

| 1,2-dichloroethane (DCE) |

| This compound |

| 2-chloro-5-(trifluoromethyl)benzonitrile |

| 2-chloro-6-trifluoromethyl benzonitrile |

| 4-chloro-2-trifluoromethylbenzonitrile |

| Acetonitrile (B52724) |

| bis(trifluoromethyl)cyclopropanes |

| bis(trifluoromethyl)pyrazolines |

| Cetyl trimethylammonium bromide |

| Copper(II) acetylacetonate |

| Cuprous cyanide |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| N,N-dimethylacetamide (DMAc) |

| n-hexane |

| N-methylpyrrolidone (NMP) |

| Palladium chloride |

| Palladium on carbon |

| Platinum on carbon |

| Potassium fluoride |

| Sulfolane |

| Tetrahydrofuran |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Trifluoromethyl Benzonitrile

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in 2-Chloro-3-(trifluoromethyl)benzonitrile makes it susceptible to nucleophilic attack, particularly at the halogenated carbon and the nitrile carbon.

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects of the adjacent trifluoromethyl group (ortho) and the nitrile group (para). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the substitution reaction.

Common nucleophiles such as amines, alkoxides, and hydroxides can displace the chloride ion. For instance, reaction with primary or secondary amines can yield the corresponding 2-amino-3-(trifluoromethyl)benzonitrile derivatives. documentsdelivered.com The reaction typically proceeds under thermal conditions or with base catalysis. The mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which re-establishes the aromaticity of the ring.

A related transformation is the reductive dehalogenation (hydrogenolysis) of the C-Cl bond. This can be achieved using hydrogen gas with a catalyst, effectively replacing the chlorine atom with hydrogen to yield 2-(trifluoromethyl)benzonitrile. google.com

Table 1: Representative Nucleophilic Substitution Reactions at the Halogenated Position

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Amine (R₂NH) | Heat, optional base (e.g., K₂CO₃) | 2-(Dialkylamino)-3-(trifluoromethyl)benzonitrile |

| Hydride (H⁻) | H₂, Pd/C, base (e.g., triethylamine) | 2-(Trifluoromethyl)benzonitrile |

The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond. libretexts.org This allows for nucleophilic addition reactions, which are mechanistically similar to those of carbonyl compounds. libretexts.orgchemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate (2-Chloro-3-(trifluoromethyl)benzamide). In acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon for attack by water. chemistrysteps.comebsco.com Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com Vigorous heating is often required to drive the hydrolysis to completion, forming 2-Chloro-3-(trifluoromethyl)benzoic acid. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group. chemistrysteps.com The initial addition forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(2-chloro-3-(trifluoromethyl)phenyl)ethan-1-one.

Table 2: Nucleophilic Reactions of the Nitrile Group

| Reaction Type | Reagents/Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 2-Chloro-3-(trifluoromethyl)benzamide | 2-Chloro-3-(trifluoromethyl)benzoic acid |

| Base Hydrolysis | NaOH(aq), Heat | 2-Chloro-3-(trifluoromethyl)benzamide | Sodium 2-chloro-3-(trifluoromethyl)benzoate |

| Grignard Reaction | 1. R-MgX in ether/THF; 2. H₃O⁺ | Imine salt | Ketone (RC(=O)Ar) |

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect (-I effect) significantly decreases the electron density of the aromatic ring. This deactivation enhances the electrophilicity of the ring carbons, making the molecule more susceptible to nucleophilic aromatic substitution. The presence of the -CF₃ group ortho to the chlorine atom is an optimal arrangement for maximizing this electronic effect, thereby increasing the rate of SNAr reactions compared to analogues lacking this group.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (EAS) reactions introduce an electrophile onto the benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.com In this compound, the aromatic ring is severely deactivated towards electrophilic attack due to the combined electron-withdrawing power of the nitrile and trifluoromethyl groups. Consequently, forcing conditions, such as the use of strong acids and high temperatures, are typically required for these reactions to proceed.

A notable example is nitration. The reaction of a similar compound, 2-chloro-5-(trifluoromethyl)benzonitrile, with a nitrating acid mixture (sulfuric acid and nitric acid) yields 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile. nih.gov This demonstrates that despite the deactivation, electrophilic substitution is possible. The active electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.com

The directing effects of the existing substituents determine the position of the incoming electrophile. Both the nitrile and trifluoromethyl groups are strong deactivating groups and are meta-directors.

The nitrile group at C1 directs incoming electrophiles to the C3 and C5 positions.

The trifluoromethyl group at C3 directs to the C1 and C5 positions.

The chloro group at C2 is a deactivating but ortho-, para-director, directing to the C4 and C6 positions.

The combined electronic influence strongly favors substitution at the C5 position, which is meta to both the -CN and -CF₃ groups. Furthermore, steric hindrance from the bulky -CF₃ and -Cl groups at the C2 and C3 positions would significantly disfavor attack at the adjacent C4 position. nih.gov Attack at C6, while electronically plausible due to the directing effect of the chlorine, is less favored than C5 due to the overwhelming deactivating influence of the other two groups. Therefore, electrophilic substitution on this compound is predicted to occur with high regioselectivity at the C5 position.

Reduction and Oxidation Reactions of the Benzonitrile and Trifluoromethyl Moieties

The nitrile group can be readily reduced, while the trifluoromethyl group is generally stable under common reductive and oxidative conditions.

The most common reduction of the nitrile group involves its conversion to a primary amine. youtube.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation. ebsco.comlibretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon. libretexts.orglibretexts.org An initial attack forms an imine anion, which then undergoes a second hydride addition to form a dianion. libretexts.org Quenching the reaction with water protonates the dianion to yield the final product, (2-chloro-3-(trifluoromethyl)phenyl)methanamine. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used to reduce nitriles to aldehydes, stopping at the imine stage before hydrolysis. youtube.comchemistrysteps.com

The trifluoromethyl group is exceptionally stable and does not typically undergo reduction or oxidation under standard laboratory conditions. The C-F bonds are very strong, making this group resistant to chemical transformation. The hydrolysis of the nitrile group to a carboxylic acid can be considered a formal oxidation at the benzylic carbon.

Table 3: Reduction of the Nitrile Moiety

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Reduction to Amine | 1. LiAlH₄ in THF/ether; 2. H₂O | (2-Chloro-3-(trifluoromethyl)phenyl)methanamine |

| Reduction to Aldehyde | 1. DIBAL-H in Toluene; 2. H₃O⁺ | 2-Chloro-3-(trifluoromethyl)benzaldehyde |

Catalytic Hydrogenation of the Nitrile Group

The reduction of the nitrile functionality in this compound to a primary amine, (2-chloro-3-(trifluoromethyl)phenyl)methanamine, is a pivotal transformation in the synthesis of various biologically active molecules and advanced materials. acs.org This conversion is typically achieved through catalytic hydrogenation, employing various reducing agents and catalytic systems.

Commonly utilized catalysts for this transformation include Raney Nickel and palladium-based catalysts. researchgate.netresearchgate.net The reaction generally proceeds by the adsorption of the nitrile onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the carbon-nitrogen triple bond. The process involves the formation of an intermediate imine, which is further reduced to the primary amine. researchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity, minimizing the formation of secondary and tertiary amine byproducts. rsc.org

Lithium aluminum hydride (LiAlH4) is another powerful reducing agent capable of converting nitriles to primary amines. numberanalytics.comchemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion from the aluminohydride complex to the electrophilic carbon of the nitrile group. This initial addition leads to the formation of an intermediate imine salt, which is then further reduced by another equivalent of hydride to yield the corresponding amine after an aqueous workup. chemistrysteps.comyoutube.com

| Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| Raney Nickel | H2, Acetic Acid, 5-10°C | (2-chloro-3-(trifluoromethyl)phenyl)methanamine | Not Reported | youtube.com |

| LiAlH4 | Anhydrous ether, then aqueous workup | (2-chloro-3-(trifluoromethyl)phenyl)methanamine | Typically High | numberanalytics.comchemistrysteps.com |

| Pd/C | H2, Solvent, Pressure, Temperature | (2-chloro-3-(trifluoromethyl)phenyl)methanamine | Varies | researchgate.net |

Selective Reduction of the Trifluoromethyl Group

The selective reduction of the trifluoromethyl group in aromatic compounds is a challenging yet valuable transformation for fine-tuning the electronic and steric properties of molecules. The high strength of the C-F bond makes the trifluoromethyl group generally robust. rsc.org However, under specific conditions, partial or complete reduction can be achieved.

Recent advancements have demonstrated that the selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group can be accomplished. nih.gov One strategy involves a base-promoted elimination to form a difluoro-p-quinomethide intermediate, which can then be trapped by an intramolecular nucleophile. nih.gov Another approach utilizes photoredox catalysis to enable the hydrodefluorination of electron-poor trifluoromethylarenes. acs.org For instance, the use of an organophotocatalyst in the presence of a hydrogen atom donor can selectively convert Ar-CF3 to Ar-CF2H. acs.org

The development of catalytic methods for the selective activation of a single C-F bond in a trifluoromethyl group is an area of active research. rsc.org Such transformations would provide a powerful tool for the late-stage functionalization of complex molecules.

| Method | Reagents/Catalyst | Product | Key Feature | Reference |

| Base-promoted Elimination | Base, Intramolecular Nucleophile | Difluoromethyl derivative | Trapping of a difluoro-p-quinomethide intermediate | nih.gov |

| Organophotoredox Catalysis | 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile, 4-hydroxythiophenol, Blue light | Difluoromethyl derivative | Selective hydrodefluorination of electron-poor trifluoromethylarenes | acs.org |

| Transition Metal Catalysis | Palladium and Copper catalysts, Triphenylsilane, Potassium tert-butoxide | Difluoromethyl derivative | Selective activation of a single C-F bond | rsc.org |

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group of this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. researchgate.netthieme-connect.comresearchgate.net Tetrazoles are important heterocyclic compounds with a wide range of applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov

The reaction is typically carried out by treating the nitrile with sodium azide (B81097) in the presence of a catalyst. researchgate.netresearchgate.net Various catalysts, including Lewis acids and transition metal complexes, can be employed to activate the nitrile group towards nucleophilic attack by the azide anion. organic-chemistry.org The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the benzene ring of this compound is expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the cycloaddition. nih.gov The reaction proceeds through a concerted or stepwise mechanism to form the five-membered tetrazole ring. nih.gov

The choice of reaction conditions, including the solvent and catalyst, can influence the regioselectivity of the reaction when unsymmetrical azides are used, leading to the formation of different tetrazole isomers. thieme-connect.com

| Catalyst | Reagents | Solvent | Temperature | Product | Reference |

| Humic Acid | Sodium Azide, Hydroxylamine Hydrochloride | Water | Not specified | 5-(2-chloro-3-(trifluoromethyl)phenyl)-1H-tetrazole | researchgate.net |

| Zinc Chloride | Sodium Azide | Water | Reflux | 5-(2-chloro-3-(trifluoromethyl)phenyl)-1H-tetrazole | nih.gov |

| Organocatalyst | Sodium Azide, TMSCl, NMP | Not specified | Microwave | 5-(2-chloro-3-(trifluoromethyl)phenyl)-1H-tetrazole | organic-chemistry.org |

Radical Reactions and Their Synthetic Utility

The trifluoromethyl group and the chloro-substituted aromatic ring of this compound can participate in radical reactions, offering pathways to novel molecular architectures. The trifluoromethyl group can be introduced into other molecules via radical trifluoromethylation reactions, where a trifluoromethyl radical is generated from a suitable precursor. wikipedia.orgacs.org Conversely, the trifluoromethyl group on the benzonitrile can itself be a site for radical attack, although this is less common due to the strength of the C-F bonds.

More plausible are radical reactions involving the aromatic ring. For instance, photochemical reactions of trifluoroiodomethane with halogenobenzenes in the presence of mercury can lead to the formation of halogenobenzotrifluorides, suggesting that radical substitution on the aromatic ring is a feasible pathway. rsc.org Free radical addition reactions to the benzene ring can also occur under specific conditions, such as with chlorine in the presence of UV light, leading to addition products rather than substitution. docbrown.info

| Reaction Type | Reagents | Conditions | Potential Product | Reference |

| Radical Trifluoromethylation | CF3I, Triethylborane | Not specified | Trifluoromethylated derivatives of other substrates | wikipedia.org |

| Photochemical Aromatic Substitution | CF3I, Hg | Photochemical | Isomeric (trifluoromethyl)chlorobenzotrifluorides | rsc.org |

| Radical Addition to Aromatic Ring | Cl2 | UV light | Hexachloro(trifluoromethyl)cyclohexane derivative | docbrown.info |

Derivatives and Analogues of 2 Chloro 3 Trifluoromethyl Benzonitrile

Synthesis and Functionalization of Substituted Benzonitriles

The chemical versatility of the 2-chloro-3-(trifluoromethyl)benzonitrile backbone allows for a variety of functionalization strategies. These include the introduction of additional halogen atoms, the incorporation of nitrogen-containing functional groups through amination and amidation, and the synthesis of isothiocyanate derivatives, which are valuable intermediates in advanced organic synthesis.

The introduction of additional halogen atoms, such as fluorine or bromine, onto the benzonitrile (B105546) ring can significantly influence the molecule's physicochemical properties. The electronic properties of substituents on phenylboronic acid derivatives have been shown to influence coupling reactions. For instance, aromatic rings functionalized with electron-withdrawing halogen substituents can be installed with moderately high yields in Suzuki-Miyaura cross-coupling reactions. nih.gov

The synthesis of halogen-substituted 2-aryl-N-phenylbenzimidazoles demonstrates the utility of halogenated precursors in building more complex molecular architectures. mdpi.com These halogenated derivatives serve as versatile building blocks for constructing metal complexes and can be excellent starting materials for sophisticated organic substances through cross-coupling reactions. mdpi.com

| Reactant 1 | Reactant 2 | Reaction Type | Product Feature |

| Porphyrin Precursor | Arylboronic Acid (with halogen) | Suzuki-Miyaura Coupling | Halogen-substituted aryl porphyrin |

| N-phenyl-o-phenylenediamine | Halogen-substituted Benzaldehyde | Condensation | Halogen-substituted 2-aryl-N-phenylbenzimidazole |

Amination and amidation reactions provide a direct route to introduce nitrogen-containing functionalities, which are often crucial for biological activity. The synthesis of N,N'-disubstituted imidazopyridinones can be achieved from 3-aminopyridines and isocyanates via an intramolecular C-H amidation reaction. nih.gov Palladium-catalyzed amination sequences have also been employed to synthesize such scaffolds from 3-iodo-2-chloropyridines. nih.gov

A method for the synthesis of 2-trifluoromethylbenzamide involves the reaction of 2,3-dichlorotrifluorotoluene with a fluorination reagent, followed by cyanation and subsequent hydrolysis or amidation steps. google.com For example, 2-chloro-6-trifluoromethyl benzonitrile can be converted to 2-chloro-6-trifluoromethyl benzamide (B126) by heating with a catalyst. google.com

Research has also demonstrated the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) from its corresponding benzoic acid. nih.govresearchgate.net The benzoic acid is first treated with thionyl chloride to form the acid chloride, which is then reacted with a concentrated ammonia (B1221849) solution to yield the amide. nih.govresearchgate.net

Isothiocyanates are highly reactive and versatile intermediates in organic synthesis, known for their utility in constructing a variety of sulfur and nitrogen-containing heterocycles. researchgate.netchemrxiv.org They are valuable for their role as building blocks in the synthesis of thioureas and other biologically relevant scaffolds. chemrxiv.org

The synthesis of isothiocyanates can be achieved from primary amines through a one-pot, two-step procedure involving the formation of dithiocarbamates followed by desulfurization. nih.govresearchgate.net Various desulfurizing agents can be employed, including 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) and tosyl chloride. nih.govresearchgate.netorganic-chemistry.org Microwave-assisted synthesis has been shown to be effective for preparing both aliphatic and aromatic isothiocyanates. nih.govresearchgate.net

In the context of this compound derivatives, a key synthetic application involves the conversion of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, into a highly reactive benzoyl isothiocyanate derivative. nih.govresearchgate.net This is accomplished by activating the carboxylic acid with thionyl chloride and then reacting it with potassium thiocyanate. nih.gov This intermediate is then reacted in situ with a secondary amine to form a thiourea (B124793) derivative, which can undergo ring closure to form complex heterocyclic structures like benzothiazinones. nih.gov

| Starting Material | Reagents | Intermediate | Final Product Class |

| Primary Amine | Carbon Disulfide, Desulfurizing Agent | Dithiocarbamate | Isothiocyanate |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl Chloride, Potassium Thiocyanate | Benzoyl Isothiocyanate | Thiourea Derivatives, Benzothiazinones |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key molecular features responsible for its therapeutic effects.

The position of substituents on the benzonitrile ring profoundly influences the molecule's reactivity and its interactions with biological targets. The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. ucalgary.cavaia.com This deactivation primarily affects the ortho and para positions, making the meta position more favorable for incoming electrophiles. vaia.com

In a study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the structure-activity relationship of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs was investigated. The analysis indicated that phenyl C-region derivatives generally exhibited better antagonism of the hTRPV1 receptor than the corresponding pyridine (B92270) surrogates. nih.gov This highlights how the nature and position of substituents on the aromatic ring can fine-tune biological activity.

The introduction of a strongly electron-withdrawing nitro group para to an iodine atom in a benziodaoxolone scaffold was found to enhance the reactivity of the reagent, making it almost an order of magnitude more reactive in trifluoromethylation reactions compared to the non-nitrated derivative. beilstein-journals.org This demonstrates that substituent effects can significantly alter the chemical reactivity of a molecule. beilstein-journals.org

Fluorine and trifluoromethyl groups are widely incorporated into pharmaceuticals and agrochemicals due to their unique properties. mdpi.combeilstein-journals.org The introduction of fluorine can significantly impact a molecule's physical, chemical, and biological characteristics. researchgate.net

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group that can enhance the electrophilic character of adjacent functional groups. nih.gov This increased electrophilicity can lead to greater positive charge delocalization in superelectrophiles, influencing their reactivity and selectivity in chemical reactions. nih.gov Furthermore, the -CF₃ group confers increased metabolic stability and lipophilicity to molecules. beilstein-journals.org

Fluorination can alter molecular conformation. For example, while methoxybenzenes tend to favor a planar conformation, trifluoromethoxybenzenes often adopt a non-planar conformation where the -OCF₃ group is out of the plane of the phenyl ring. beilstein-journals.org The substitution of hydrogen with fluorine can also influence intramolecular hydrogen bonding and charge distribution, which in turn can affect the stability, solubility, and polarity of a drug molecule. nih.gov These modifications to molecular properties are a key strategy for optimizing the pharmacological profile of bioactive compounds. researchgate.netnih.gov

| Modification | Effect on Molecular Properties | Impact on Bioactivity |

| Introduction of -CF₃ group | Increased lipophilicity, metabolic stability, and electrophilicity. beilstein-journals.orgnih.gov | Can enhance potency and in vivo uptake. beilstein-journals.org |

| Fluorine substitution | Alters conformation, polarity, solubility, and intramolecular hydrogen bonding. beilstein-journals.orgnih.gov | Modulates pharmacological profile and interaction with biological targets. researchgate.net |

Design and Synthesis of Complex Molecules Utilizing this compound as a Building Block

This compound is a fluorinated aromatic compound whose structural features—a nitrile group, a chlorine atom, and a trifluoromethyl group—make it a versatile building block in synthetic organic chemistry. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring, while the chlorine and nitrile functionalities serve as reactive sites for constructing more complex molecular architectures. These properties are particularly valuable in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

Pharmaceutical Intermediates

While specific FDA-approved pharmaceuticals directly synthesized from this compound are not prominently documented in publicly available literature, its structural analogs are key components in several important drugs. For instance, the isomeric compound, 4-chloro-3-(trifluoromethyl)benzonitrile, is a known intermediate in the synthesis of the cancer drug Sorafenib. This highlights the general utility of the chloro-(trifluoromethyl)benzonitrile scaffold in medicinal chemistry.

Research into compounds with antitubercular properties has utilized a close derivative, 2-chloro-5-(trifluoromethyl)benzonitrile. This starting material is converted into 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for a class of potent antitubercular agents known as benzothiazinones (BTZs). These agents, including clinical trial candidates like BTZ043 and Macozinone (PBTZ169), function by targeting the enzyme DprE1 in Mycobacterium tuberculosis. The synthesis demonstrates how the chloro-(trifluoromethyl)benzonitrile framework can be elaborated into complex heterocyclic systems with significant biological activity.

The general reactivity of this class of compounds makes them suitable for creating a variety of pharmaceutical intermediates, as outlined in the following table.

Table 1: Potential Pharmaceutical Intermediates via this compound

| Intermediate Type | Synthetic Transformation | Potential Therapeutic Area |

| Substituted Anilines | Nucleophilic aromatic substitution of the chlorine atom with amines. | Kinase Inhibitors, Anti-infectives |

| Benzamides/Acids | Hydrolysis of the nitrile group. | Anticonvulsants, Anti-inflammatory |

| Tetrazoles | Cycloaddition reaction of the nitrile group with azides. | Antihypertensives, Metabolic Disorders |

| Heterocyclic Cores | Condensation and cyclization reactions involving the nitrile group. | Oncology, Virology, CNS Disorders |

This table represents potential synthetic pathways based on the known reactivity of the functional groups present in this compound and its analogs.

Agrochemical Precursors

In the field of agrochemicals, trifluoromethylated aromatic compounds are integral to the design of modern herbicides, fungicides, and insecticides. The trifluoromethyl group often enhances the efficacy, stability, and bioavailability of the active ingredient.

While direct synthetic routes to commercial agrochemicals using this compound are not widely published, its isomers are crucial precursors. For example, derivatives of chloro-(trifluoromethyl)benzonitrile are used in the synthesis of potent herbicides and fungicides. The strategic placement of the trifluoromethyl and chloro substituents provides unique reactivity and stability, making these compounds preferred building blocks for complex agrochemical molecules.

The synthesis of 2-trifluoromethyl benzamide, a structure found in various pesticides, can be achieved from related precursors, indicating a potential application for this compound in this area. The compound's structure allows for its incorporation into larger molecules designed to interact with specific biological targets in pests or fungi, leading to the development of next-generation crop protection agents.

Table 2: Potential Agrochemical Precursors from this compound

| Precursor Type | Synthetic Transformation | Potential Agrochemical Class |

| Phenyl Ether Derivatives | Nucleophilic substitution of the chlorine atom with phenols or alcohols. | Herbicides, Fungicides |

| Substituted Pyridines | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Insecticides, Nematicides |

| Benzoyl Chlorides | Hydrolysis of the nitrile to a carboxylic acid, followed by chlorination. | Building block for amide-based fungicides |

| Amidine Derivatives | Reaction of the nitrile group with amines. | Fungicides, Acaricides |

This table illustrates potential synthetic applications for developing agrochemical precursors based on the established chemistry of this compound's functional groups.

Based on a comprehensive review of scientific literature, there is currently insufficient public data to construct a detailed article on the specific medicinal chemistry applications of This compound as outlined in the user's request.

Extensive searches indicate that this particular chemical isomer is not prominently featured as a key starting material or intermediate in the specified advanced research areas, such as the synthesis of Enzalutamide, specific Benzothiazinones like BTZ043, or in studies related to CETP inhibition.

Research into antitubercular agents, for instance, frequently cites the use of a different isomer, 2-chloro-5-(trifluoromethyl)benzonitrile , which serves as a precursor for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a key building block for the benzothiazinone scaffold. iucr.orgresearchgate.netnih.gov

Similarly, the synthesis of the androgen receptor antagonist Enzalutamide originates from different precursors, such as 4-bromo-2-fluorobenzoic acid, and involves key intermediates like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, with no direct synthetic route from this compound found in the reviewed literature. google.comgoogle.com

No specific studies were identified that investigated this compound for its properties related to Cholesteryl Ester Transfer Protein (CETP) inhibition, anti-inflammatory, analgesic, antifungal, antibacterial, or anticancer activities.

Therefore, to maintain scientific accuracy and adhere to the strict constraint of focusing solely on "this compound," it is not possible to generate the requested article. Creating content for the specified outline would require fabricating information not supported by the available scientific evidence.

Advanced Research Applications of 2 Chloro 3 Trifluoromethyl Benzonitrile in Medicinal Chemistry

Prodrug Strategies and Metabolic Stability Enhancement

In drug discovery, achieving optimal pharmacokinetic properties is as crucial as attaining high potency. A key challenge is ensuring that a drug candidate remains in the body long enough to exert its therapeutic effect, a property largely governed by its metabolic stability. The incorporation of moieties derived from 2-chloro-3-(trifluoromethyl)benzonitrile into drug candidates is a well-recognized strategy to enhance this stability.

The trifluoromethyl group is a cornerstone of this approach. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation. mdpi.comnih.gov Strategically placing a trifluoromethyl group on an aromatic ring can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. mdpi.com This "metabolic blocking" effect prolongs the half-life of a drug, potentially leading to a reduced dosing frequency. Research has shown that replacing other groups with a CF3 moiety can lead to significantly improved metabolic stability in both human and rat liver microsomes. researchgate.net In one study on picornavirus inhibitors, the introduction of a trifluoromethyl group provided a "global metabolic protective effect," significantly reducing the number of metabolic products compared to its methyl analogue. nih.gov This enhanced stability is a primary reason why the 2-chloro-3-(trifluoromethyl)phenyl scaffold is attractive for medicinal chemists.

While not a prodrug itself, the stable core provided by this scaffold is highly advantageous in prodrug design. Prodrugs are inactive compounds that are converted into the active drug within the body. nih.govnih.gov This strategy is often employed to overcome issues like poor solubility or to target specific tissues. nih.govnih.gov A successful prodrug requires that the released active component has a favorable pharmacokinetic profile. By building the active drug around a metabolically robust core derived from this compound, researchers can ensure that once the promoiety is cleaved, the resulting therapeutic agent is not rapidly degraded, thereby maximizing its therapeutic potential.

Table 1: Comparative Metabolic Stability of Analogues This table illustrates the principle of how a trifluoromethyl (CF3) group can enhance metabolic stability, a key feature of the this compound scaffold.

| Compound ID | Key Functional Group | % Parent Compound Remaining (after 60 min incubation with liver microsomes) | Reference |

| Analogue A | -CH3 (Methyl) | 15% | nih.gov |

| Analogue B | -CF3 (Trifluoromethyl) | 85% | nih.gov |

| ZCZ011 | -NO2 (Nitro) | Low Stability | researchgate.net |

| CF3-Analogue | -CF3 (Trifluoromethyl) | Increased Stability | researchgate.netnih.gov |

Structure-Based Drug Design and Computational Chemistry in Medicinal Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of drug candidates. The unique structural and electronic features of this compound make it a subject of interest for computational modeling techniques aimed at predicting and understanding its role in molecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov For inhibitors designed using the 2-chloro-3-(trifluoromethyl)phenyl scaffold, docking studies are crucial for elucidating how the molecule fits into the target's binding site. The trifluoromethyl group, being larger than a methyl group and highly lipophilic, can form favorable hydrophobic interactions within the protein pocket. nih.gov Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can significantly contribute to binding affinity. mdpi.com Docking simulations allow chemists to visualize these interactions, predict binding energies, and guide the synthesis of analogues with improved potency. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted binding pose over time. nih.gov MD simulations model the movement of every atom in the protein-ligand complex, providing a dynamic view of the interaction. stanford.edu For a ligand containing the 2-chloro-3-(trifluoromethyl)phenyl moiety, an MD simulation can confirm whether the key interactions predicted by docking, such as halogen bonds or hydrophobic contacts, are maintained. nih.gov It also provides insight into the conformational flexibility of the ligand in the binding site and the role of water molecules in mediating the interaction, offering a more complete understanding of the binding event. nih.govchemrxiv.org

Table 2: Representative Molecular Docking Results for a Hypothetical Inhibitor This table presents hypothetical data for an inhibitor containing the 2-chloro-3-(trifluoromethyl)phenyl moiety docked into a kinase binding site, illustrating typical outputs of such a study.

| Inhibitor | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction with Scaffold |

| Inhibitor-CF3Cl | Kinase X | -9.8 | Val25, Leu78, Asp145 | Hydrophobic (CF3), Halogen Bond (Cl) |

| Inhibitor-H | Kinase X | -7.2 | Val25, Leu78 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov In a drug discovery program utilizing the this compound scaffold, a QSAR model can be a powerful predictive tool.

To build a QSAR model, a series of analogues would be synthesized, making systematic modifications to a lead compound containing the core scaffold. The biological activity of each compound, such as its IC50 value against a target enzyme, is measured. nih.gov Concurrently, various physicochemical properties, known as molecular descriptors, are calculated for each molecule. These descriptors include parameters like lipophilicity (logP), molar refractivity, and electronic properties, which are heavily influenced by the presence of the chloro and trifluoromethyl groups. nih.gov The QSAR model is then generated by finding a statistical relationship between these descriptors and the observed biological activity. nih.gov Once a robust model is validated, it can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources.

Table 3: Example of a QSAR Data Set for a Series of Analogues This table shows a hypothetical data set that would be used to build a QSAR model for a series of kinase inhibitors based on the 2-chloro-3-(trifluoromethyl)phenyl scaffold.

| Compound ID | R-Group Modification | logP | Experimental pIC50 | QSAR Predicted pIC50 |

| 1 | -H | 4.1 | 6.5 | 6.6 |

| 2 | -OH | 3.9 | 7.1 | 7.0 |

| 3 | -NH2 | 3.6 | 7.4 | 7.5 |

| 4 | -OCH3 | 4.2 | 6.8 | 6.7 |

| 5 | -F | 4.3 | 6.9 | 6.9 |

Applications in Agrochemical Research and Development

Herbicides, Fungicides, and Insecticides Development

2-Chloro-3-(trifluoromethyl)benzonitrile and its isomers are foundational in the development of a new generation of pesticides. The trifluoromethyl group is particularly valued in agrochemical design as it can enhance the biological activity, metabolic stability, and lipophilicity of the final compound, which improves its uptake and effectiveness.

Detailed Research Findings: Research has shown that benzonitrile (B105546) derivatives are precursors to a wide range of active compounds. For instance, related compounds like 2-chloro-5-(trifluoromethyl)benzonitrile are explicitly utilized as intermediates in the synthesis of potent herbicides and fungicides. chemimpex.com The development of such pesticides is a continuous process aimed at overcoming challenges like pest resistance to existing treatments. nih.govscispace.com The introduction of novel chemical structures, often derived from versatile building blocks like this compound, is crucial for this effort. For example, isoxaflutole, a benzoyl isoxazole herbicide, is synthesized from p-trifluoromethyl benzonitrile compounds. patsnap.com Similarly, other benzonitrile structures have been investigated for their herbicidal properties. google.com The development pipeline for agrochemicals often involves modifying core structures like benzonitrile to create candidates with enhanced efficacy against a spectrum of pests, including insects, fungi, and weeds. researchgate.net

Table 1: Agrochemicals Developed from Benzonitrile Intermediates

| Agrochemical Class | Example Active Ingredient/Precursor | Key Application |

|---|---|---|

| Insecticides | Metaflumizone | Broad-spectrum control of insect pests. |

| Herbicides | Isoxaflutole | Control of broadleaf and grass weeds in crops. patsnap.com |

| Fungicides | N/A (General Intermediate) | Development of compounds targeting plant pathogenic fungi. chemimpex.com |

Crop Protection Agent Synthesis and Efficacy Studies

The synthesis of complex crop protection agents often involves multi-step processes where this compound can serve as a starting material. Its chemical reactivity allows for its incorporation into larger, more complex molecules designed to target specific biological pathways in pests.

Detailed Research Findings: A prominent example of an insecticide synthesized from a trifluoromethylphenyl intermediate is Metaflumizone. fao.org Metaflumizone is a broad-spectrum semicarbazone insecticide that works by blocking sodium channels in the nervous systems of insects, leading to paralysis and death. herts.ac.ukherts.ac.uk The synthesis of Metaflumizone involves the condensation of two key intermediates: a ketone containing the trifluoromethylphenyl group and a hydrazine derivative. herts.ac.ukgoogle.com This synthesis pathway highlights how a precursor containing the trifluoromethylphenyl moiety is essential for constructing the final active molecule.

Once synthesized, the efficacy of these new agents is rigorously tested. Efficacy studies are conducted in controlled laboratory and field environments to determine the compound's effectiveness against target pests and its impact on different crops. au.dk These trials assess various factors, including the level of disease or pest control, dose-response relationships, and potential for phytotoxicity. au.dkau.dk For example, the performance of new fungicides is often ranked based on their ability to control specific diseases like Septoria leaf blotch or brown rust in cereal crops. au.dk

Table 2: Synthesis and Efficacy of a Representative Insecticide (Metaflumizone)

| Feature | Description |

|---|---|

| Insecticide Class | Semicarbazone herts.ac.uk |

| Mode of Action | Voltage-dependent sodium channel modulator herts.ac.uk |

| Key Intermediates | m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide herts.ac.uk |

| Target Pests | Key insect pests with both agricultural and veterinary applications herts.ac.uk |

| Efficacy Outcome | Causes paralysis and cessation of feeding, leading to pest death within 1-3 days google.com |

Environmental Impact and Metabolite Studies (e.g., Metaflumizone Metabolites)

A critical aspect of agrochemical research and development is understanding the environmental fate and impact of new compounds. This includes studying their persistence in soil and water, their potential for bioaccumulation, and the identity of their breakdown products, or metabolites. herts.ac.uk

Detailed Research Findings: Studies on Metaflumizone, which contains the trifluoromethylphenyl group derived from precursors like this compound, provide insight into the environmental behavior of such compounds. Metaflumizone is known to be persistent in soil and in water-sediment systems. herts.ac.uk When it degrades in the environment, it forms several metabolites. Identifying these metabolites is crucial for a complete environmental risk assessment, as they may have their own toxicological profiles. Major soil metabolites of Metaflumizone include 3-trifluoromethylbenzoic acid and a benzonitrile carboxylic acid derivative. herts.ac.uk The study of these metabolites helps regulators and scientists understand the long-term impact of the parent compound on the ecosystem. herts.ac.uk

Table 3: Known Soil Metabolites of Metaflumizone

| Metabolite Name | Classification | Maximum Occurrence Fraction |

|---|---|---|

| 3-trifluoromethylbenzoic acid (Ref: RE-54488) | Major Fraction | 0.211 |

| benzonitrile carboxylic acid (Ref: M320I06) | Major Fraction | 0.084 |

Data sourced from the University of Hertfordshire's AERU database. herts.ac.uk

Contribution to Materials Science and Advanced Materials

Specialty Polymers and Coatings Development

The development of specialty polymers and coatings with enhanced thermal stability, chemical resistance, and specific optical and dielectric properties is a cornerstone of modern materials science. 2-Chloro-3-(trifluoromethyl)benzonitrile serves as a critical monomer or intermediate in the synthesis of such high-performance polymers, primarily due to the synergistic effects of its trifluoromethyl (-CF3), chloro (-Cl), and nitrile (-CN) functional groups.

The presence of the trifluoromethyl group is particularly influential in polymer design. Its incorporation into polymer backbones, such as those of polyimides and polyamides, is known to enhance several key properties. nasa.gov Research on fluorinated polyimides has shown that the introduction of -CF3 groups can increase solubility and processability, improve thermal stability, and enhance optical transparency. nasa.govresearchgate.net Furthermore, the bulky nature of the -CF3 group disrupts polymer chain packing, which leads to a lower dielectric constant and reduced water absorption, properties that are highly desirable in microelectronics and aerospace applications. researchgate.net The introduction of trifluoromethyl substituents can also lead to enhanced high-temperature dimensional stability in polymers. mdpi.com

While direct polymerization of this compound is not the common route, it can be chemically modified to produce diamine or dianhydride monomers. For instance, the nitrile group can be reduced to an amine, or the chlorine atom can be displaced via nucleophilic substitution to link aromatic units, which are then polymerized. The chlorine atom provides a reactive site for polycondensation reactions, allowing the benzonitrile (B105546) unit to be integrated into polymer chains.

In the realm of coatings, fluorinated compounds are utilized to create surfaces with low energy, leading to hydrophobic and oleophobic properties. researchgate.net Derivatives of this compound can be applied as additives or used to synthesize fluorinated polymers for protective coatings that offer excellent resistance to harsh chemicals, weathering, and corrosion. researchgate.net

Table 1: Influence of Functional Groups of this compound on Polymer Properties

| Functional Group | Property Enhancement in Polymers | Potential Application Area |

| Trifluoromethyl (-CF3) | Increased thermal stability, enhanced solubility, lower dielectric constant, reduced moisture absorption, improved optical transparency. nasa.govresearchgate.netresearchgate.net | Microelectronics, aerospace composites, flexible electronics. nasa.govresearchgate.net |

| Chloro (-Cl) | Provides a reactive site for polymerization (e.g., nucleophilic aromatic substitution). | Synthesis of high-performance polymer backbones. |

| Nitrile (-CN) | Can be chemically modified into other functional groups (e.g., amines, carboxylic acids) to create versatile monomers. | Precursor for various polymer types like polyamides and polyimides. |

Organic Semiconductors and Optoelectronic Materials

The field of organic electronics relies on molecules with precisely controlled electronic properties to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Benzonitrile derivatives are valuable in this area due to the strong electron-withdrawing nature of the nitrile group, which facilitates the formation of donor-acceptor architectures essential for charge transfer and light emission.

Fluorinated benzonitriles, including structures related to this compound, are of particular interest. The incorporation of trifluoromethyl groups can modulate the energy levels (HOMO/LUMO) of organic semiconductors, which is critical for tuning their electronic and optical properties. This strategic fluorination can also enhance the volatility of materials for vacuum deposition processes and improve the morphological stability of thin films.

Research into multifunctional benzonitrile derivatives has highlighted their potential in developing materials with Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. These molecules often feature a donor-acceptor structure to facilitate the reverse intersystem crossing (RISC) process. The electron-deficient benzonitrile core, further depleted of electron density by the chloro and trifluoromethyl groups in this compound, makes it an excellent acceptor moiety for the design of novel TADF emitters.

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application | Role of this compound Moiety | Key Properties Conferred |

| OLEDs | Precursor for electron-accepting units in TADF emitters or host materials. | Tunable emission properties, enhanced electron transport, improved device efficiency. |

| OFETs | Building block for n-type organic semiconductors. | High electron affinity, improved air stability. |

| OPVs | Component of non-fullerene acceptors or electron-transporting layers. | Tailored energy levels for efficient charge separation and transport. |

Ligands for Catalysis in Material Synthesis

In the synthesis of advanced materials, catalysis plays a pivotal role in controlling polymer architecture, enabling precise chemical transformations, and creating novel material structures. The nitrile group of this compound can act as a ligand, coordinating to transition metal centers. The electronic properties of the benzonitrile ligand can be finely tuned by the substituents on the aromatic ring.

The presence of both a chlorine atom and a trifluoromethyl group significantly influences the electron density of the nitrile's nitrogen atom, affecting its coordination chemistry. These strong electron-withdrawing groups reduce the electron-donating ability of the nitrile, which can be advantageous in certain catalytic systems by stabilizing low-valent metal centers or modulating the reactivity of the catalyst.

For instance, transition metal complexes bearing nitrile ligands are used in various polymerization reactions, including olefin polymerization and ring-opening polymerization. By employing ligands derived from this compound, it may be possible to develop catalysts with unique selectivity and activity, leading to polymers with novel microstructures and properties. The steric bulk of the ortho-chloro and trifluoromethyl groups could also provide a means to control the coordination environment around the metal center, influencing the stereochemistry of the resulting polymer.

Furthermore, the reactive chlorine atom allows for the covalent attachment of the benzonitrile moiety to solid supports or larger molecular scaffolds, creating heterogeneous or easily recoverable catalysts for more sustainable and efficient material synthesis processes.

Functional Materials Design and Surface Interactions